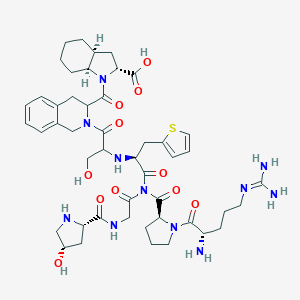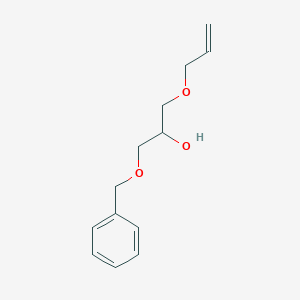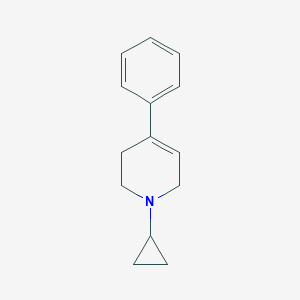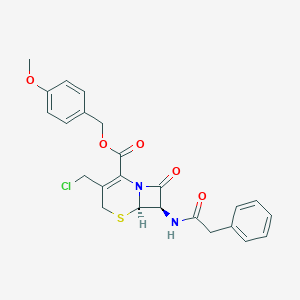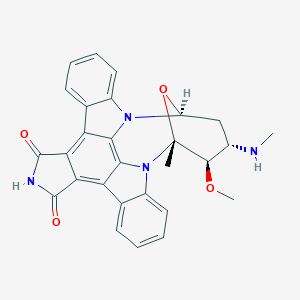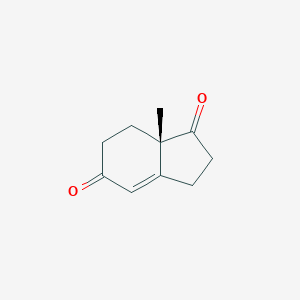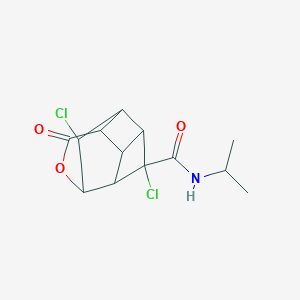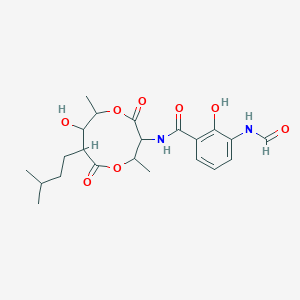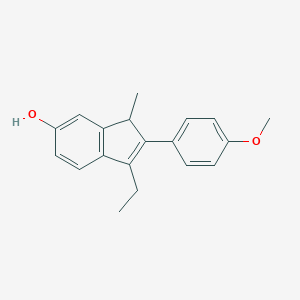
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol is a chemical compound that belongs to the family of indene derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields.
作用機序
The mechanism of action of 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol is not yet fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
生化学的および生理学的効果
Studies have shown that 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol can modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, protect against neuronal damage, and improve insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of using 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol in lab experiments is its ability to modulate various biochemical and physiological processes in the body. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol. One area of research could focus on investigating the compound's potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research could focus on developing new synthetic methods for producing the compound, which could lead to improved yields and increased efficiency. Additionally, future research could investigate the compound's potential toxicity and safety profile, which could help to inform its potential use in clinical settings.
合成法
The synthesis of 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol involves several steps. Initially, 4-methoxybenzaldehyde and 3-ethylindanone are reacted in the presence of a base to form the intermediate product. This intermediate product is then further reacted with methyl magnesium bromide to form the final product.
科学的研究の応用
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol has been extensively studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use as an antioxidant, neuroprotective, and anti-diabetic agent.
特性
CAS番号 |
153312-15-3 |
|---|---|
製品名 |
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol |
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
1-ethyl-2-(4-methoxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-12,20H,4H2,1-3H3 |
InChIキー |
PVAZIMYSHWSCCV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
正規SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
同義語 |
4'-Me-indenestrol A indenestrol A 4'-monomethyl ethe |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



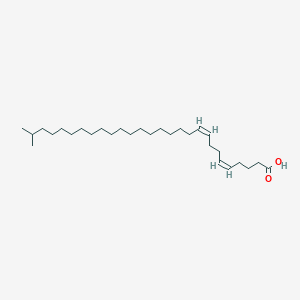
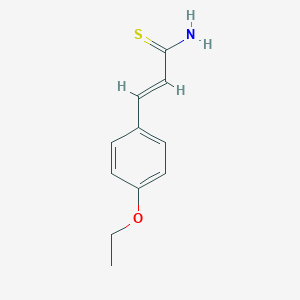
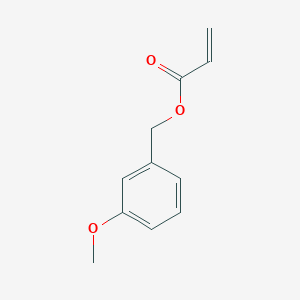
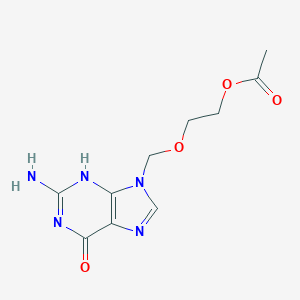
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)
